molecular formula C17H26N2O B11511544 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine

Cat. No.: B11511544
M. Wt: 274.4 g/mol
InChI Key: LVTZNXQBBDVXLD-UHFFFAOYSA-N
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Description

(2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a dimethylpropyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic substitution reactions.

    Attachment of the Dimethylpropyl Group: The dimethylpropyl group is attached via alkylation reactions, often using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-METHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE
  • (2,2-DIMETHYLPROPYL)[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE
  • (2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)METHYL]AMINE

Uniqueness

(2,2-DIMETHYLPROPYL)[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C17H26N2O/c1-12-14(8-9-18-11-17(2,3)4)15-10-13(20-5)6-7-16(15)19-12/h6-7,10,18-19H,8-9,11H2,1-5H3

InChI Key

LVTZNXQBBDVXLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC(C)(C)C

Origin of Product

United States

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